molecular formula C20H14INO5 B11491998 N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide

N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide

Cat. No.: B11491998
M. Wt: 475.2 g/mol
InChI Key: VQAMZMYOWAHBCR-UHFFFAOYSA-N
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Description

N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide is a complex organic compound that features a unique structure combining an iodinated benzoyl group, a dihydro-benzodioxin moiety, and a furan carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide typically involves multiple steps. One common approach starts with the iodination of benzoyl chloride, followed by the formation of the benzodioxin ring through a cyclization reaction. The final step involves the coupling of the iodinated benzodioxin intermediate with furan-2-carboxamide under specific reaction conditions, such as the use of a base like lithium hydride in a solvent like N,N-dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.

    Substitution: The iodine atom in the benzoyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized benzodioxin compounds.

Scientific Research Applications

N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The iodinated benzoyl group can facilitate binding to specific sites, while the benzodioxin and furan moieties may contribute to the compound’s overall stability and reactivity. The exact pathways involved would depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide apart is its combination of an iodinated benzoyl group with a benzodioxin and furan moiety. This unique structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H14INO5

Molecular Weight

475.2 g/mol

IUPAC Name

N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide

InChI

InChI=1S/C20H14INO5/c21-14-5-2-1-4-12(14)19(23)13-10-17-18(27-9-8-26-17)11-15(13)22-20(24)16-6-3-7-25-16/h1-7,10-11H,8-9H2,(H,22,24)

InChI Key

VQAMZMYOWAHBCR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4I

Origin of Product

United States

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